2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- is a brominated derivative of benzoic acid. This compound is characterized by the presence of four bromine atoms and a thiazolylamino carbonyl group attached to the benzoic acid core. It is known for its significant molecular weight of 563.8421 g/mol and its complex structure, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the thiazolylamino carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazolylamino carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- can be compared with other brominated benzoic acid derivatives such as:
Benzoic acid,2,3,4,5-tetrabromo-6-[(diallylcarbamoyl)]-: This compound has a similar brominated structure but with a diallylcarbamoyl group instead of a thiazolylamino carbonyl group.
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]-: This compound is identical in structure and properties. The uniqueness of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
19692-03-6 |
---|---|
Molecular Formula |
C11H4Br4N2O3S |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18) |
InChI Key |
OLFPEAPECLOEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.